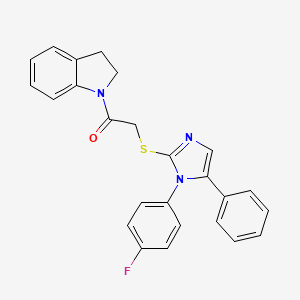

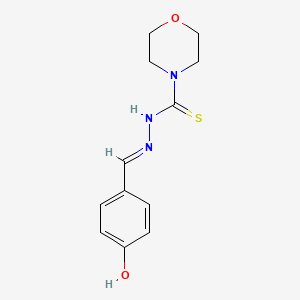

3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Alkylation Enhancements

Quinazoline derivatives have been observed to improve asymmetric alkylation processes. For instance, modifications in the substituents, such as replacing a methyl group with an isopropyl group, have been shown to notably enhance the stereoselective alkylation at specific carbon positions. This improvement in asymmetric synthesis techniques is critical for developing enantiomerically pure compounds, which are essential in pharmaceuticals and materials science (Félix L. Buenadicha et al., 1998).

Vibrational Spectroscopic Analysis

Quinazoline derivatives have also been explored through vibrational spectroscopic studies, including FT-IR and FT-Raman spectroscopy. These analyses provide insights into the molecular structure, vibrational modes, and potential energy distributions, crucial for understanding the chemical behavior and interaction mechanisms of these compounds. Such detailed molecular characterizations are invaluable in the development of chemotherapeutic agents and other pharmaceutical applications (S. Sebastian et al., 2015).

Antitumor Activity

Research on quinazoline derivatives has identified compounds with potent antitumor activity. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have demonstrated significant in vitro antitumor properties against various cell lines. These findings highlight the potential of quinazoline derivatives in developing new anticancer drugs, offering a promising avenue for therapeutic intervention (Catalin V. Maftei et al., 2013).

Herbicidal Evaluation

Quinazoline-2,4-dione derivatives have been synthesized and evaluated for herbicidal activity, indicating that certain compounds in this family exhibit significant efficacy against a broad spectrum of weeds. These findings suggest the potential for developing new herbicides based on quinazoline derivatives, addressing the need for more effective and selective agricultural chemicals (Da-Wei Wang et al., 2014).

Neuroreceptor Antagonists

Studies on quinazoline derivatives have shown that they can serve as selective antagonists for Gly/NMDA and AMPA receptors, implicating them in neuroscience research, particularly in the development of treatments for neurological disorders. The specificity of these compounds towards different receptors can be modulated by structural modifications, offering a targeted approach to modulate neurological pathways (V. Colotta et al., 2004).

properties

IUPAC Name |

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-13(2)25-20(26)16-10-6-7-11-17(16)24(21(25)27)12-18-22-19(23-28-18)15-9-5-4-8-14(15)3/h4-11,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJKURSXKOMLSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)

![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)